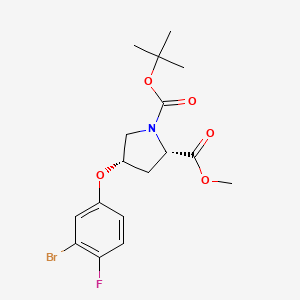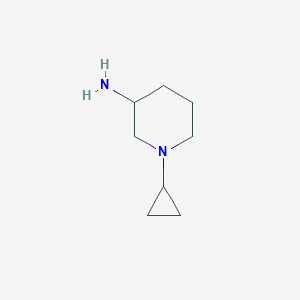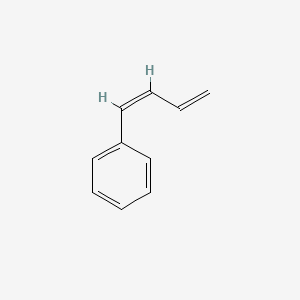
2-Chloro-5,6-difluoroquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5,6-difluoroquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as core structures in medicinal chemistry. This particular compound features a quinazolinone core substituted with chlorine and fluorine atoms, which can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6-difluoroquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-aminobenzonitrile and appropriate fluorinating and chlorinating agents.
Cyclization: The cyclization of the intermediate to form the quinazolinone core can be carried out using a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5,6-difluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2 position is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinazolinone core, leading to the formation of different oxidation states and derivatives.
Halogen Exchange: The fluorine atoms can participate in halogen exchange reactions, where other halogens like chlorine or bromine can replace the fluorine atoms under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents such as dimethyl sulfoxide (DMSO) or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Halogen Exchange: Halogenating agents like bromine or iodine in the presence of catalysts such as iron or copper salts.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinazolinones with various functional groups.
Oxidation: Formation of quinazolinone derivatives with different oxidation states.
Halogen Exchange: Formation of halogen-substituted quinazolinones.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5,6-difluoroquinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: It serves as a probe to study enzyme interactions and receptor binding in biological systems.
Material Science: The compound’s unique chemical properties make it useful in the development of novel materials with specific electronic and optical characteristics.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Chloro-5,6-difluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroquinazolin-4(3H)-one: Lacks the fluorine substitutions, which may result in different biological activities and chemical properties.
5,6-Difluoroquinazolin-4(3H)-one: Lacks the chlorine substitution, which can affect its reactivity and interactions with biological targets.
2,5,6-Trifluoroquinazolin-4(3H)-one: Contains an additional fluorine atom, which can further influence its chemical and biological properties.
Uniqueness
2-Chloro-5,6-difluoroquinazolin-4(3H)-one is unique due to the presence of both chlorine and fluorine substitutions on the quinazolinone core. These substitutions can significantly enhance its chemical stability, reactivity, and biological activity compared to similar compounds. The combination of these substituents allows for fine-tuning of the compound’s properties for specific applications in medicinal chemistry, biological studies, and material science.
Eigenschaften
Molekularformel |
C8H3ClF2N2O |
|---|---|
Molekulargewicht |
216.57 g/mol |
IUPAC-Name |
2-chloro-5,6-difluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H3ClF2N2O/c9-8-12-4-2-1-3(10)6(11)5(4)7(14)13-8/h1-2H,(H,12,13,14) |
InChI-Schlüssel |
UHTLPHCWXHHFBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1N=C(NC2=O)Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


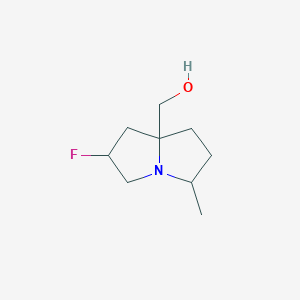
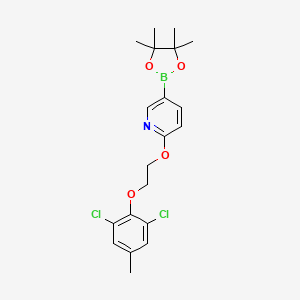

![Methyl 5-methylimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B12951877.png)
![Methyl 7-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12951879.png)
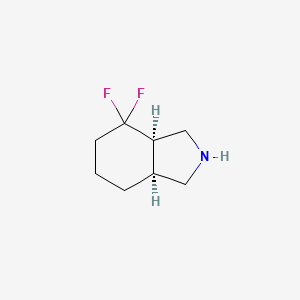

![8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12951892.png)
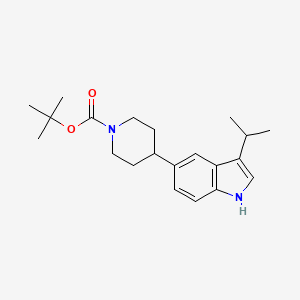
![(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin](/img/structure/B12951901.png)
